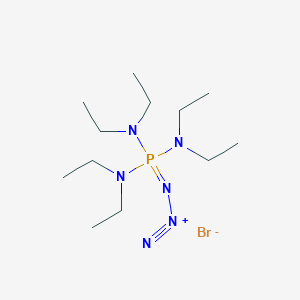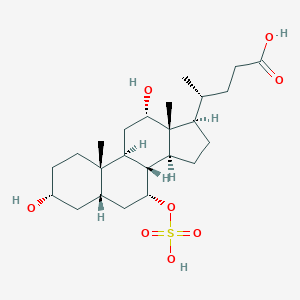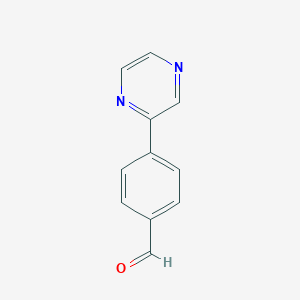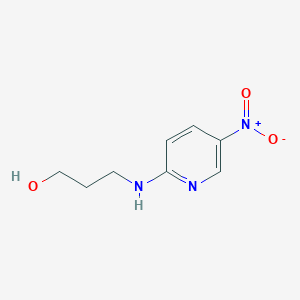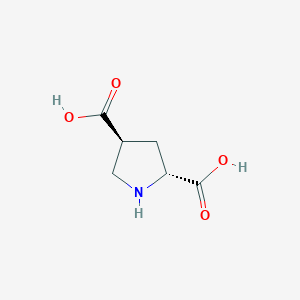
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid is a cyclic amino acid that is commonly referred to as proline. It is a non-essential amino acid that is found in many proteins and is essential for the proper functioning of the body. Proline is synthesized in the body from glutamate and is involved in the synthesis of collagen, which is an essential component of connective tissue.
Mécanisme D'action
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid acts as a structural component in proteins. It is involved in the formation of the tertiary and quaternary structures of proteins. Proline is unique among the amino acids because it has a cyclic structure. This cyclic structure allows proline to adopt a restricted conformation, which can affect the overall structure of the protein.
Effets Biochimiques Et Physiologiques
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid has several biochemical and physiological effects. It is involved in the synthesis of collagen, which is essential for the proper functioning of connective tissue. Proline is also involved in the formation of other proteins, such as elastin and keratin. Research has shown that proline can affect the conformation of proteins, which can lead to changes in their function. Proline has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid is a commonly used amino acid in laboratory experiments. It is readily available and relatively inexpensive. Proline is also stable under a wide range of conditions, which makes it suitable for many experiments. However, proline has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Proline can also be difficult to purify, which can lead to impurities in the final product.
Orientations Futures
There are several future directions for research on (2R,4S)-pyrrolidine-2,4-dicarboxylic acid. One area of research is the role of proline in disease. Proline has been implicated in several diseases, including cancer and Alzheimer's disease. Research is ongoing to determine the specific mechanisms by which proline contributes to these diseases. Another area of research is the development of new methods for synthesizing proline. New methods could improve the yield and purity of the final product, making it easier to work with in the laboratory. Finally, research is ongoing to determine the specific effects of proline on protein structure and function. Understanding these effects could lead to the development of new drugs and therapies for a wide range of diseases.
Méthodes De Synthèse
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid can be synthesized in the laboratory by the reduction of pyrrolidone-2,4-dicarboxylic acid with sodium borohydride. The resulting product is then purified by column chromatography. Another method of synthesis involves the use of L-proline as a starting material. L-proline is oxidized with potassium permanganate to produce (2R,4S)-pyrrolidine-2,4-dicarboxylic acid.
Applications De Recherche Scientifique
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid has been extensively studied for its role in protein structure and function. It is an important component of collagen, which is the most abundant protein in the human body. Proline is also involved in the folding and stability of proteins. Research has shown that proline can affect the conformation of proteins, which can lead to changes in their function.
Propriétés
Numéro CAS |
130830-77-2 |
|---|---|
Nom du produit |
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid |
Formule moléculaire |
C6H9NO4 |
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+/m0/s1 |
Clé InChI |
NRSBQSJHFYZIPH-IUYQGCFVSA-N |
SMILES isomérique |
C1[C@@H](CN[C@H]1C(=O)O)C(=O)O |
SMILES |
C1C(CNC1C(=O)O)C(=O)O |
SMILES canonique |
C1C(CNC1C(=O)O)C(=O)O |
Pictogrammes |
Irritant |
Synonymes |
1-pyrrolidine-2,4-dicarboxylic acid 1-trans-pyrrolidine-2,4-dicarboxylic acid 2,4-pyrrolidine dicarboxylate L-pyrrolidine-2,4-dicarboxylic acid L-trans-2,4-pyrrolidine dicarboxylate L-trans-pyrrolidine-2,4-dicarboxylic acid PDC-2,4 pyrrolidine-2,4-dicarboxylate pyrrolidine-2,4-dicarboxylic acid pyrrolidine-2,4-dicarboxylic acid, (2R-cis)-isomer pyrrolidine-2,4-dicarboxylic acid, (2R-trans)-isomer pyrrolidine-2,4-dicarboxylic acid, (2S-cis)-isomer pyrrolidine-2,4-dicarboxylic acid, (2S-trans)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



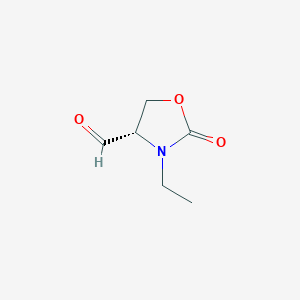



![2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid](/img/structure/B164206.png)
![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)
![1-Methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene](/img/structure/B164210.png)
